molecular formula C13H15FO3 B1395831 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1272802-31-9

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1395831
M. Wt: 238.25 g/mol
InChI Key: REIIWSBGQGVJRI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Tetrahydropyran, a core structure in 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, can be produced from pyran by adding four hydrogens . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Research has explored the synthesis of novel compounds using derivatives of tetrahydro-2H-pyran-4-carboxylic acid. For instance, Agekyan and Mkryan (2015) reported the synthesis of p-aminobenzoic acid diamides based on a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, demonstrating the potential of such structures in organic synthesis (Agekyan & Mkryan, 2015).
  • Development of Heterocyclic Systems :

    • Kisel, Kostyrko, Platonov, and Kovtunenko (2002) discussed the synthesis of novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment. This indicates the utility of tetrahydro-2H-pyran derivatives in developing complex heterocyclic structures (Kisel, Kostyrko, Platonov & Kovtunenko, 2002).
  • Enantiospecific Synthesis :

    • Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) conducted enantiospecific synthesis of related compounds, demonstrating the relevance of tetrahydro-2H-pyran derivatives in stereoselective synthesis (Deschenaux, Kallimopoulos, Stoeckli-Evans & Jacot‐Guillarmod, 1989).
  • Preparation of Fragrant Compounds :

    • Vyskočilová, Krátká, Veselý, Vrbková, and Červený (2016) demonstrated the use of tetrahydro-2H-pyran derivatives in the preparation of fragrant compounds like 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol, highlighting its application in the flavor and fragrance industry (Vyskočilová, Krátká, Veselý, Vrbková & Červený, 2016).
  • Design and Synthesis of Receptor Antagonists :

    • Gao et al. (2015) described the design and synthesis of a novel series of histamine H3 receptor antagonists using a scaffold that includes tetrahydro-pyran-4-carboxylic acid derivatives, showcasing its potential in the development of therapeutic agents (Gao et al., 2015).
  • Synthesis of Anti-Cancer Compounds :

    • Hammam, El-Salam, Mohamed, and Hafez (2005) explored the synthesis of novel fluoro-substituted benzo[b]pyran with anti-lung cancer activity, underlining the significance of such compounds in cancer research (Hammam, El-Salam, Mohamed & Hafez, 2005).

properties

IUPAC Name

4-[(2-fluorophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIIWSBGQGVJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 3
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 5
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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